molecular formula C21H17ClN2O2 B2566205 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one CAS No. 941909-45-1

1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2566205
CAS RN: 941909-45-1
M. Wt: 364.83
InChI Key: WZHBVBVNBNHKML-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in the regulation of immune responses, cell growth, and differentiation. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Synthesis of Heterocycles

The molecule serves as a precursor in the efficient synthesis of benzannelated heterocycles and styryl-substituted indolizines, showcasing its utility in constructing complex organic frameworks. This synthesis route is significant for developing pharmacophores and exploring new chemical entities with potential biological activities (Katritzky et al., 2000).

Crystal Structure Analysis

Investigations into the crystal structure of derivatives of 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one have contributed to the understanding of molecular conformation, intermolecular interactions, and the stabilization mechanisms in the solid state. Such studies are crucial for the design of materials with specific properties, including pharmaceuticals and organic electronic materials (R. Vishnupriya et al., 2014).

Catalysis Applications

The molecule's derivatives have found applications as catalysts in chemical reactions. For instance, palladacycles derived from the molecule have been used as efficient catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the potential of these compounds in facilitating bond-forming reactions, which are pivotal in the synthesis of complex organic molecules (M. Singh et al., 2017).

Photoinduced Tautomerization

The compound and its analogs have been studied for their behavior under photoinduced conditions, revealing insights into the excited state dynamics and tautomerization processes. These findings are significant for the development of photoresponsive materials, which have applications ranging from molecular switches to sensors (A. Kyrychenko et al., 1999).

Antimicrobial Activity

Derivatives of the molecule have been synthesized and tested for antimicrobial activity, indicating the potential for developing new antimicrobial agents. Such studies are critical in the ongoing search for new treatments for infectious diseases, given the rise of antibiotic resistance (G. Naganagowda et al., 2011).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-17-9-7-15(8-10-17)14-23-12-3-5-18(20(23)25)21(26)24-13-11-16-4-1-2-6-19(16)24/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHBVBVNBNHKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

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